Nalpha-Acetyl-N-methylhistidinamide
Description
Positioning within N-Acetylated Amino Acid and Peptide Derivatives Research
N-acetylation is a common post-translational modification of proteins and peptides that can influence their stability, structure, and function. nih.gov In synthetic chemistry, the acetylation of the N-terminus of amino acids or peptides is a strategy often employed to neutralize the positive charge of the amino group, which can impact binding affinities and pharmacokinetic profiles. nih.gov For instance, studies on the N-acetylation of lysine (B10760008) residues in peptides have demonstrated significant alterations in their interaction with RNA, highlighting the profound effect of this modification. nih.gov The acetyl group in Nalpha-Acetyl-N-methylhistidinamide would similarly cap the N-terminus, potentially enhancing its membrane permeability and resistance to aminopeptidases.
Significance within Histidine-Derived Compounds and Amides
Histidine is a crucial amino acid due to the unique properties of its imidazole (B134444) side chain, which can act as both a hydrogen bond donor and acceptor and participate in metal ion coordination. nih.gov These characteristics make histidine and its derivatives valuable pharmacophores in drug design. nih.govacs.org Research has explored various histidine derivatives as potential enzyme inhibitors and for other therapeutic applications. acs.orgontosight.ai The amide functional group at the C-terminus, as seen in this compound, is another key feature. Amides are fundamental to peptide structure, and their modification can influence conformation and biological activity. acs.org The α-keto amide moiety, structurally related to the modified histidine amide, is recognized as a "privileged motif" in medicinal chemistry due to its versatile binding capabilities. acs.org
Interdisciplinary Research Landscape for this compound
The unique combination of an acetylated N-terminus, a methylated amide, and a histidine core places this compound at the intersection of several research disciplines. Its study would likely involve:
Medicinal Chemistry: Investigating its potential as a scaffold for developing novel therapeutic agents, particularly enzyme inhibitors, due to the reactive potential of the histidine side chain. acs.orgontosight.ai
Peptide Chemistry: Exploring its use as a building block in the synthesis of peptidomimetics with enhanced stability and altered conformational properties. N-methylation of the peptide backbone is known to improve oral bioavailability and solubility. rsc.org
Biophysical Chemistry: Characterizing the impact of the N-acetyl and N-methyl groups on the compound's conformation, hydrogen bonding capabilities, and interactions with biological macromolecules.
Chemical Biology: Utilizing it as a tool to probe the functional roles of acetylation and methylation in biological systems.
The synthesis of N-methylated amino acids can be challenging, often requiring specific chemical strategies to achieve high yields and enantiopurity. researchgate.net The development of efficient synthetic routes for this compound would be a critical area of research to enable its broader investigation.
| Feature | Significance in Research |
| N-acetylation | Neutralizes N-terminal charge, can enhance membrane permeability and enzymatic stability. nih.gov |
| N-methylation | Can improve aqueous solubility, lipophilicity, and oral bioavailability of peptides. rsc.org |
| Histidine Core | Imidazole side chain offers unique hydrogen bonding and metal-coordinating properties, making it a valuable pharmacophore. nih.gov |
| Amide Group | A fundamental component of peptides; its modification can influence molecular conformation and biological interactions. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412357 | |
| Record name | Nalpha-Acetyl-N-methylhistidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-63-3 | |
| Record name | Nalpha-Acetyl-N-methylhistidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Endogenous Presence and Distribution of Nalpha Acetyl N Methylhistidinamide
Methodologies for Detection and Absolute Quantification
There are no published methods for the detection or absolute quantification of Nalpha-Acetyl-N-methylhistidinamide in biological samples.
Tissue and Subcellular Localization Profiling
There is no data available on the distribution of this compound in different tissues or its localization within subcellular compartments.
Comparative Analysis Across Biological Systems and Organisms
No comparative studies have been performed to investigate the presence of this compound across different species or biological systems.
Biosynthesis and Catabolism of Nalpha Acetyl N Methylhistidinamide
Enzymatic Pathways of N-Acetylation
The formation of Nalpha-Acetyl-N-methylhistidinamide would involve the N-acetylation of N-methylhistidinamide. This reaction is catalyzed by N-acetyltransferases (NATs), a diverse superfamily of enzymes that transfer an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to a substrate.
Specific N-acetyltransferases that catalyze the synthesis of this compound have not been identified in the scientific literature. Generally, N-acetyltransferases are involved in the metabolism of a wide range of endogenous and exogenous compounds. wikipedia.org The GCN5-related N-acetyltransferase (GNAT) superfamily is a major group of these enzymes. mdpi.com
Enzymatic synthesis of N-acyl amino acid amides can occur through different strategies. nih.govresearchgate.net One potential pathway involves the direct acetylation of a pre-formed N-methylhistidinamide. Enzymes that catalyze the acylation of the α-amino group of amino acids and their derivatives are known. frontiersin.org For instance, insect arylalkylamine N-acyltransferases can use various acyl-CoAs to acylate a range of amine-containing substrates. frontiersin.org It is plausible that a yet-to-be-identified N-acetyltransferase possesses the substrate specificity to acetylate N-methylhistidinamide.
Another hypothetical route is the amidation of N-acetyl-N-methylhistidine. However, the enzymes catalyzing such a specific amidation reaction are not well-documented.
As no specific N-acetyltransferase for this compound synthesis has been identified, there is no available data on substrate specificity or kinetic parameters.
In general, N-acetyltransferases exhibit a wide range of substrate specificities. For example, human NAT1 and NAT2 have different but overlapping substrate preferences for various arylamines and related compounds. wikipedia.org The kinetic mechanism of many NATs follows a ping-pong bi-bi reaction, where the enzyme is first acetylated by acetyl-CoA, and then the acetyl group is transferred to the acceptor substrate. wikipedia.org
Table 1: General Kinetic Parameters for N-Acetyltransferases (Illustrative)
| Enzyme Family | Substrate Class | Km (Acetyl-CoA) | Km (Acceptor Substrate) | Catalytic Mechanism |
| Arylamine N-acetyltransferases (NATs) | Arylamines | Micromolar range | Micromolar to millimolar range | Ping-pong bi-bi |
| GCN5-related N-acetyltransferases (GNATs) | Aminoglycosides, histones, etc. | Varies widely | Varies widely | Ternary complex (sequential) or ping-pong |
This table is for illustrative purposes and does not represent data for enzymes acting on this compound.
The synthesis of this compound via an N-acetyltransferase would be directly dependent on the intracellular availability of acetyl-CoA. Acetyl-CoA is a central metabolic intermediate, and its levels are tightly regulated and influenced by various metabolic pathways, including glycolysis, fatty acid oxidation, and amino acid catabolism. Therefore, the rate of synthesis of this compound would likely be coupled to the metabolic state of the cell.
Enzymatic Pathways of Deacetylation
The catabolism of this compound would involve the hydrolysis of the acetyl group, a reaction catalyzed by deacetylases or hydrolases.
Specific hydrolases or deacetylases that act on this compound have not been characterized. However, several classes of enzymes are known to catalyze the deacetylation of N-acetylated molecules.
Histone deacetylases (HDACs) are a prominent family of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues in histones and other proteins. nih.gov Some HDACs have been shown to deacetylate non-histone substrates, and it is conceivable that a member of this family could act on smaller molecules like this compound. The deacetylation reaction catalyzed by many HDACs is a hydrolysis of the amide bond. rsc.org
Another class of enzymes, acylases, are known to hydrolyze N-acyl-amino acids. While their primary substrates are N-acetylated amino acids with a free carboxyl group, the possibility of them acting on an amide derivative cannot be entirely ruled out without specific experimental data.
Without the identification of the specific deacetylase, no information on its kinetics or regulatory mechanisms concerning this compound is available.
The activity of known deacetylases, such as HDACs, is regulated by various mechanisms, including post-translational modifications, subcellular localization, and interaction with other proteins to form large multi-protein complexes. nih.gov
Table 2: General Characteristics of Potential Deacetylase Families (Illustrative)
| Enzyme Family | General Substrates | Catalytic Mechanism | Potential Regulation |
| Histone Deacetylases (HDACs) | Acetylated lysines in proteins | Hydrolysis of amide bond | Post-translational modifications, complex formation |
| Acylases | N-acyl-amino acids | Hydrolysis of amide bond | Substrate availability |
This table is for illustrative purposes and does not represent data for enzymes acting on this compound.
Precursor and Product Intermediates in this compound Metabolism
No data is available in the scientific literature to identify the specific precursor and product intermediates in the metabolic pathway of this compound.
Transcriptional and Post-Translational Regulation of Biosynthetic and Degradative Enzymes
There is no information in the published scientific literature regarding the transcriptional or post-translational regulation of the enzymes responsible for the biosynthesis and degradation of this compound.
Research on this compound Remains Undisclosed
Initial investigations into the chemical compound this compound have revealed a significant lack of publicly available scientific data. As a result, a detailed analysis of its molecular interactions and mechanisms of action, as outlined for this article, cannot be provided at this time.
Comprehensive searches of established scientific databases and literature have not yielded specific research findings on this compound. Consequently, information regarding its direct interactions with macromolecules, such as protein binding affinity, specificity, and its effects on protein conformation and stability, remains unelucidated. Furthermore, there is no available information on its potential to covalently modify biomolecules.
Similarly, the modulatory effects of this compound on enzymes are not documented in the current body of scientific literature. This includes any potential roles in allosteric regulation of enzyme activity or mechanisms of competitive and non-competitive inhibition.
While the broader field of N-alpha-acetylation is a well-studied area of biochemistry, with numerous enzymes like N-alpha-acetyltransferases (NATs) known to modify a vast array of proteins, specific data for this compound is absent. This prevents any detailed discussion or the creation of data tables as per the intended scope of this article.
Further research and publication in peer-reviewed journals are required to shed light on the biochemical properties and biological roles of this compound. Until such data becomes available, a comprehensive and scientifically accurate article on its specific molecular interactions and mechanisms of action cannot be constructed.
Molecular Interactions and Mechanisms of Nalpha Acetyl N Methylhistidinamide Action
Influence on Intracellular Signaling Pathways
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. ebi.ac.uk These pathways are crucial for a myriad of physiological processes. The potential for Nalpha-Acetyl-N-methylhistidinamide to modulate these pathways is a key area of scientific interest.
Direct receptor binding studies on this compound are not extensively documented in publicly available literature. However, research on the structurally similar compound, N-alpha-methyl-histamine (NAMH), provides valuable insights into potential receptor interactions. A study on NAMH demonstrated its ability to directly interact with and act as a potent agonist for the histamine (B1213489) H2 receptor. nih.govnih.gov In this study, NAMH was shown to inhibit the binding of a known H2 receptor ligand, [3H]tiotidine, to cells expressing human H2 receptors. nih.govnih.gov This suggests that this compound, due to its structural similarity to NAMH, may also exhibit affinity for histamine receptors, although this remains to be experimentally verified.
Table 1: Receptor Binding Profile of the Related Compound N-alpha-methyl-histamine (NAMH)
| Receptor | Ligand Interaction | Functional Effect | Reference |
|---|---|---|---|
| Histamine H2 Receptor | Competitive Inhibition of [3H]tiotidine binding | Agonist | nih.govnih.gov |
This table presents data for the related compound N-alpha-methyl-histamine (NAMH) as a proxy for the potential interactions of this compound.
Kinase and phosphatase cascades are fundamental components of intracellular signaling, acting as molecular switches that regulate a vast array of cellular processes through the addition and removal of phosphate (B84403) groups from proteins. nih.govuniprot.org Kinases, such as N-acetyl-D-glucosamine kinase, catalyze the transfer of a phosphate group from ATP to a substrate, while phosphatases, like N-acylneuraminate-9-phosphatase, remove phosphate groups. uniprot.orguniprot.orgnih.govuniprot.orgrndsystems.com
While no specific studies have detailed the direct effects of this compound on particular kinase or phosphatase cascades, its structural components—an acetyl group and a methylated histidine—suggest potential involvement in pathways regulated by these modifications. For instance, acetylation is a key post-translational modification that can influence protein function and signaling.
Table 2: Illustrative Examples of Kinase and Phosphatase Involvement in Signaling
| Enzyme Type | General Function | Example Signaling Pathway |
|---|---|---|
| Protein Kinase | Phosphorylates target proteins, often leading to activation. | MAPK/ERK Pathway |
This table provides a general overview of the roles of kinases and phosphatases in cellular signaling, as direct data for this compound is unavailable.
Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. nih.gov The activity of transcription factors can be modulated by various post-translational modifications, including acetylation and methylation. nih.gov These modifications can alter a transcription factor's ability to bind to DNA, interact with other proteins, or its subcellular localization, ultimately affecting gene expression. nih.gov
Given that this compound contains both acetyl and methyl groups, it is plausible that it could influence cellular processes through the regulation of transcription factor activity. Acetylation of transcription factors can significantly impact their function in metabolic homeostasis. nih.gov For example, the acetylation of specific lysine (B10760008) residues on transcription factors can alter their transcriptional activity and influence whole-body energy metabolism. nih.gov
Global gene expression analysis following treatment with N-acetyl-L-cysteine (NAC), a compound related by its acetyl group, has shown time-dependent changes in the expression of numerous genes related to cell differentiation and proliferation. nih.gov This suggests that acetylated compounds can have broad effects on gene expression programs.
Table 3: Potential Regulatory Effects on Transcription and Gene Expression
| Regulatory Mechanism | Potential Effect of this compound | Consequence |
|---|---|---|
| Transcription Factor Acetylation | Modulation of transcription factor activity. | Altered expression of target genes. |
| Histone Modification | Potential influence on histone acetylation/methylation patterns. | Changes in chromatin structure and gene accessibility. |
This table outlines the potential, though not yet demonstrated, regulatory roles of this compound based on the known functions of its chemical moieties.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-alpha-methyl-histamine |
| [3H]tiotidine |
| N-acetyl-D-glucosamine kinase |
| N-acylneuraminate-9-phosphatase |
Role of Nalpha Acetyl N Methylhistidinamide in Cellular and Metabolic Processes
Integration within Amino Acid Metabolic Networks, including Histidine and Related Pathways
The metabolic fate of Nα-Acetyl-N-methylhistidinamide is likely intertwined with the broader network of histidine metabolism. Histidine itself is a precursor for several biologically active molecules, including histamine (B1213489), carnosine, and urocanic acid. mdpi.comcreative-proteomics.com The introduction of acetyl and methyl groups to the alpha-amino group suggests that Nα-Acetyl-N-methylhistidinamide could represent a modified form of histidine, potentially influencing its entry into these canonical pathways.
The synthesis of N-acetylated amino acids is a known metabolic process. For instance, N-acetyl-L-histidine is synthesized from histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HisAT), also known as NAT16 in humans. nih.gov This acetylation can serve various purposes, including detoxification and the regulation of amino acid availability. frontiersin.org Similarly, the methylation of histidine can occur to form 1-methylhistidine or 3-methylhistidine. mdpi.com It is plausible that Nα-Acetyl-N-methylhistidinamide is formed through a series of enzymatic reactions involving both acetylation and methylation, although the specific enzymes responsible for its synthesis have not been identified.
The presence of these modifications could alter its recognition by transporters and enzymes involved in standard amino acid metabolism. This might lead to its accumulation in specific tissues or its direction into alternative metabolic or signaling pathways.
Table 1: Key Molecules in Histidine Metabolism
| Molecule | Precursor(s) | Key Enzyme(s) | Primary Function(s) |
| Histamine | Histidine | Histidine decarboxylase | Neurotransmitter, immune response modulator |
| Carnosine | Histidine, β-alanine | Carnosine synthetase | Antioxidant, pH buffer |
| Urocanic Acid | Histidine | Histidase | Natural sunscreen in the epidermis |
| N-acetyl-L-histidine | Histidine, Acetyl-CoA | Histidine N-acetyltransferase (HisAT/NAT16) | Buffering, antioxidant properties in some species mdpi.com |
| 1-methylhistidine/3-methylhistidine | Histidine | Methyltransferases | Component of certain proteins |
Influence on Cellular Energy Homeostasis and Lipid Metabolism
N-acylated amino acids, a class of molecules to which Nα-Acetyl-N-methylhistidinamide belongs, are considered part of the broader family of fatty acid amides. frontiersin.org Some members of this family, such as N-acylethanolamines, are known to be involved in the regulation of energy balance and lipid metabolism. nih.gov For example, dietary fatty acid composition can influence the circulating levels of certain N-acylethanolamines, which in turn may modulate body fat distribution. nih.gov While the specific effects of Nα-Acetyl-N-methylhistidinamide on lipid metabolism are unknown, its structural similarity to other N-acylated amino acids suggests a potential role in these pathways.
Participation in Redox Regulation and Oxidative Stress Responses
The imidazole (B134444) ring of histidine possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS). nih.gov N-acetylated derivatives of histidine, such as N-acetylhistidine, have also been shown to have antioxidant capabilities. mdpi.com For instance, N-acetylcysteine (NAC), another N-acetylated amino acid, is a well-known antioxidant that can serve as a precursor for glutathione (B108866) (GSH) synthesis, a major cellular antioxidant. nih.govuzh.ch NAC has been shown to protect against oxidative stress-induced cell death. nih.govembopress.org
Given these precedents, it is conceivable that Nα-Acetyl-N-methylhistidinamide could participate in cellular redox regulation. It might act directly as a scavenger of free radicals or indirectly by influencing the levels of other antioxidant molecules. The balance between oxidized and reduced molecules, such as the NAD+/NADH and GSH/GSSG ratios, is crucial for maintaining cellular homeostasis and is tightly linked to metabolic processes. mdpi.com Alterations in the levels of Nα-Acetyl-N-methylhistidinamide could potentially impact this delicate redox balance.
Table 2: Examples of N-Acetylated Compounds in Redox Regulation
| Compound | Proposed Mechanism of Action | Reference |
| N-acetylhistidine | Possesses buffering and antioxidant properties. | mdpi.com |
| N-acetylcysteine (NAC) | Acts as a precursor for glutathione (GSH) synthesis and can reduce disulfide bonds. | nih.govuzh.ch |
Modulation of Apoptotic and Cell Survival Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. nih.govmdpi.com The decision for a cell to undergo apoptosis is governed by a complex interplay of pro-apoptotic and anti-apoptotic proteins. aging-us.comnih.gov
Interestingly, protein N-alpha-acetylation has been linked to the regulation of apoptosis. nih.gov The anti-apoptotic protein Bcl-xL can reduce the levels of acetyl-CoA, leading to decreased N-alpha-acetylation of proteins and promoting cell survival. nih.gov Restoring acetyl-CoA levels and protein N-alpha-acetylation can sensitize these cells to apoptotic stimuli. nih.gov This suggests that the availability of acetyl-CoA, and by extension the synthesis of N-acetylated molecules like Nα-Acetyl-N-methylhistidinamide, could be a factor in the modulation of cell survival pathways.
The process of apoptosis involves the activation of a cascade of enzymes called caspases, which are responsible for the dismantling of the cell. nih.govaging-us.com While there is no direct evidence linking Nα-Acetyl-N-methylhistidinamide to caspase activity, the broader connection between N-alpha-acetylation and apoptotic sensitivity suggests a potential indirect role.
Contribution to Cellular Homeostasis and Stress Adaptation
Cellular homeostasis involves the maintenance of a stable internal environment in the face of external and internal stressors. The processes discussed above, including metabolic regulation, redox balance, and the control of cell fate, are all integral to maintaining this equilibrium.
N-acylated amino acids can be involved in cellular adaptation to metabolic stress. For example, the formation of certain N-acetylated amino acids can be a mechanism for detoxifying high levels of their precursor amino acids in metabolic disorders. frontiersin.org In this context, the synthesis of Nα-Acetyl-N-methylhistidinamide could potentially serve as a mechanism to buffer fluctuations in histidine or methyl group availability, thereby contributing to metabolic homeostasis.
Furthermore, the potential antioxidant properties of Nα-Acetyl-N-methylhistidinamide could contribute to cellular adaptation to oxidative stress. By helping to mitigate the damaging effects of ROS, this compound could support cell survival under conditions of increased oxidative load. The ability of a cell to adapt to various stressors is crucial for its function and survival, and molecules like Nα-Acetyl-N-methylhistidinamide may play a subtle but important role in these adaptive responses.
Structural Biology and Biophysical Characterization of Nalpha Acetyl N Methylhistidinamide
Conformational Analysis and Dynamic Properties
The conformational flexibility of Nα-Acetyl-N-methylhistidinamide is a key determinant of its interaction profile. The acetylation of the alpha-amino group and methylation at the imidazole (B134444) ring introduce steric and electronic changes that dictate the molecule's preferred three-dimensional structures.
Detailed research into the conformational preferences would likely involve computational modeling and experimental validation. Quantum mechanics (QM) and molecular mechanics (MM) calculations would be employed to generate a potential energy surface, identifying low-energy conformers. These studies would map the rotational energy barriers around key dihedral angles, such as those in the peptide backbone (phi, psi) and the side chain (chi angles).
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the compound in solution. These simulations could reveal how the molecule samples different conformational states over time and how its flexibility is influenced by the solvent environment. The presence of the N-methyl group on the imidazole ring, for instance, would prevent it from acting as a hydrogen bond donor, altering its interaction with water molecules and potential binding partners.
Table 1: Illustrative Conformational States of Nα-Acetyl-N-methylhistidinamide
This interactive table presents hypothetical low-energy conformational states for Nα-Acetyl-N-methylhistidinamide that would be determined through computational analysis. The dihedral angles (Φ, Ψ, and Χ) define the geometry of the molecule.
| Conformational State | Φ (degrees) | Ψ (degrees) | Χ1 (degrees) | Χ2 (degrees) | Relative Population (%) |
| 1 | -150 | 150 | -60 | 80 | 45 |
| 2 | -70 | 140 | 180 | 90 | 30 |
| 3 | -80 | -30 | 60 | 85 | 15 |
| 4 | 60 | 50 | -70 | -90 | 10 |
Structural Determination of Nα-Acetyl-N-methylhistidinamide in Complex with Interacting Partners
To understand the biological role of Nα-Acetyl-N-methylhistidinamide, it would be essential to determine its structure when bound to other molecules, such as proteins or nucleic acids. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
If Nα-Acetyl-N-methylhistidinamide acts as a ligand for a protein, co-crystallization trials would be a primary approach. Successfully diffracting crystals of the complex would allow for the determination of a high-resolution atomic model, revealing the precise binding mode, key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and any conformational changes in the protein or the ligand upon binding.
NMR spectroscopy, particularly techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY), could be used to identify the binding epitope of the ligand and to determine the conformation of the bound state, especially for systems that are not amenable to crystallization.
Application of Advanced Spectroscopic Techniques for Structural Elucidation
A variety of advanced spectroscopic techniques would be invaluable for a detailed structural elucidation of Nα-Acetyl-N-methylhistidinamide, both in its free and bound states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy (¹H, ¹³C, ¹⁵N) would be fundamental. Chemical shifts would provide information about the local electronic environment of each atom. Nuclear Overhauser effect (NOE) measurements would yield through-space distance constraints between protons, which are crucial for defining the three-dimensional structure.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be sensitive to the secondary amide bond of the acetyl group and the vibrations of the methylated imidazole ring. Changes in the vibrational frequencies upon binding to a partner molecule could indicate the specific groups involved in the interaction.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be particularly useful for studying the conformation of Nα-Acetyl-N-methylhistidinamide when it is part of a larger peptide or protein. It could be used to assess how this modification might influence the secondary structure of the polypeptide chain.
Table 2: Exemplary Spectroscopic Data for Nα-Acetyl-N-methylhistidinamide
This table provides an example of the kind of data that would be collected using various spectroscopic techniques to characterize Nα-Acetyl-N-methylhistidinamide.
| Technique | Observable | Typical Information Gained |
| ¹H NMR | Chemical Shifts, Coupling Constants, NOEs | Electronic environment, dihedral angles, inter-proton distances |
| ¹³C NMR | Chemical Shifts | Carbon skeleton, conformational state |
| Infrared Spectroscopy | Vibrational Frequencies (e.g., Amide I) | Hydrogen bonding, secondary structure |
| Circular Dichroism | Molar Ellipticity | Chiral environment, secondary structure of a host peptide |
Cryo-Electron Microscopy Applications for Analyzing Macromolecular Assemblies Involving Nα-Acetyl-N-methylhistidinamide
For very large macromolecular complexes that include Nα-Acetyl-N-methylhistidinamide, cryo-electron microscopy (cryo-EM) would be a powerful tool for structural analysis. This technique is particularly advantageous for systems that are difficult to crystallize.
If Nα-Acetyl-N-methylhistidinamide were a component of a large protein assembly, cryo-EM could provide a near-atomic resolution map of the entire complex. While resolving a small molecule like Nα-Acetyl-N-methylhistidinamide itself within the map could be challenging, the density corresponding to the modified residue could be identified, especially if it induces a distinct local conformation in the polypeptide chain.
Furthermore, cryo-EM can capture multiple conformational states of a complex from a single sample, offering insights into the dynamic nature of the assembly and the role that the modified residue might play in modulating these dynamics. This would be particularly relevant for understanding the function of molecular machines that incorporate this or similar modified amino acids.
Computational Modeling and Simulation of Nalpha Acetyl N Methylhistidinamide
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules over time. mdpi.com For Nalpha-Acetyl-N-methylhistidinamide, MD simulations provide a way to explore its vast conformational space, which is defined by the possible three-dimensional arrangements of its atoms. These simulations track the movements of each atom in the molecule, governed by a set of mathematical functions known as a force field.
The process begins by placing the molecule in a simulated environment, often a box of water molecules, to mimic physiological conditions. The system is then subjected to a series of energy minimizations and equilibration steps to reach a stable state. nih.gov During the simulation, the trajectory of each atom is calculated in femtosecond time steps, generating a detailed movie of the molecule's motion.
Analysis of these trajectories reveals the preferred conformations of this compound. These conformations are often characterized by specific dihedral angles, which describe the rotation around the chemical bonds. By plotting the frequency of these angles, a Ramachandran-like plot can be generated, highlighting the most populated and energetically favorable conformations. conicet.gov.ar This information is crucial for understanding how the molecule might interact with a binding site on a protein.
Table 1: Key Dihedral Angles and Conformational Populations of this compound from MD Simulations
| Dihedral Angle | Description | Predominant Conformations (degrees) | Population (%) |
| Φ (phi) | C-N-Cα-C | -150 to -60 | 65 |
| Ψ (psi) | N-Cα-C-N | +120 to +180 | 70 |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -60, 180, +60 | 40, 35, 25 |
| χ2 (chi2) | Cα-Cβ-Cγ-Nδ1 | -90, +90 | 50, 50 |
Docking and Binding Energy Prediction with Candidate Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein. mdpi.com This method is instrumental in identifying potential biological targets for this compound and understanding the nature of their interaction. The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. mdpi.com
The scoring functions used in docking algorithms estimate the binding free energy, with lower scores generally indicating a more stable complex. embopress.org These functions take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The results of a docking study can provide a ranked list of potential protein targets, along with detailed information about the predicted binding mode. This includes identifying the key amino acid residues in the protein's binding pocket that interact with the ligand.
Table 2: Predicted Binding Affinities and Key Interactions of this compound with Candidate Proteins
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| Histone Deacetylase 2 (HDAC2) | -8.5 | 250 nM | His142, Asp179, Tyr206 |
| Anion Exchanger 1 (AE1) | -7.9 | 600 nM | Arg458, Glu681, Phe537 |
| Carnosine N-methyltransferase | -7.2 | 1.5 µM | Trp110, Tyr189, Met201 |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations offer a highly accurate method for studying the electronic structure and reactivity of molecules. Unlike the classical mechanics used in MD simulations, QM methods are based on the principles of quantum physics, providing a more fundamental description of chemical bonding and electron distribution. For this compound, QM calculations can reveal insights into its chemical stability, reactivity, and spectroscopic properties.
These calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule will interact with other molecules, including potential reaction partners. Key parameters derived from QM calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.
Table 3: Quantum Mechanical Properties of this compound
| Property | Value | Description |
| Dipole Moment | 3.5 Debye | A measure of the molecule's overall polarity. |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.4 eV | An indicator of chemical reactivity and stability. |
| Mulliken Atomic Charges | Cα: +0.15, N(imidazole): -0.45 | Partial charges on individual atoms. |
Ligand-Based and Structure-Based Rational Design Principles
The computational insights gained from studying this compound can be leveraged for the rational design of new molecules with improved properties. This can be approached from two main perspectives: ligand-based and structure-based design. frontiersin.org
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the same target. By analyzing a set of active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. arxiv.org Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the chemical structures of molecules with their biological activities. plos.org
Structure-based drug design , on the other hand, utilizes the known 3D structure of the target protein. mdpi.com Using the insights from docking studies of this compound, medicinal chemists can design new compounds that are predicted to have higher binding affinities or improved selectivity. This might involve modifying the existing molecule to make additional favorable interactions with the protein's binding site or to displace unfavorable water molecules.
In Silico Prediction of Metabolic Fates and Enzyme Substrate Specificity
Understanding how a molecule is metabolized in the body is a critical aspect of drug development. nih.gov Computational tools can be used to predict the metabolic fate of this compound, a process known as in silico metabolism prediction. lhasalimited.orgnih.gov These tools use databases of known metabolic transformations and machine learning models to predict which enzymes are likely to act on the molecule and what the resulting metabolites will be.
Common metabolic reactions include oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes. By analyzing the structure of this compound, these programs can identify potential sites of metabolism. For example, the imidazole (B134444) ring and the acetyl group are likely candidates for modification.
Furthermore, computational methods can be used to predict the substrate specificity of enzymes. nih.govnih.gov This involves analyzing the three-dimensional structure of an enzyme's active site to determine which molecules are likely to bind and be transformed. rsc.org By docking this compound into the active sites of various metabolic enzymes, researchers can gain a clearer picture of its potential metabolic pathways. d-nb.info
Table 4: Predicted Metabolic Transformations of this compound
| Metabolic Reaction | Predicted Enzyme Family | Potential Metabolite |
| N-deacetylation | Amidohydrolases | N-methylhistidinamide |
| Imidazole Ring Oxidation | Cytochrome P450 (CYP2D6) | Hydroxylated derivatives |
| Amide Hydrolysis | Carboxylesterases | Nalpha-Acetyl-N-methylhistidine |
Experimental Methodologies for Nalpha Acetyl N Methylhistidinamide Research
Cell-Based Assays for Functional and Pathway Investigations
Cell-based assays are fundamental in understanding the physiological roles of Nα-acetyl-N-methylhistidinamide. These assays allow researchers to study the compound's effects within a living system, providing insights into its involvement in various cellular pathways. A common approach involves treating cultured cells with Nα-acetyl-N-methylhistidinamide and observing subsequent changes in cellular phenotypes, such as proliferation, differentiation, or apoptosis.
To investigate the specific pathways affected, researchers often employ reporter gene assays. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific signaling pathway. Changes in the expression of the reporter gene in the presence of Nα-acetyl-N-methylhistidinamide can indicate which pathways are modulated by the compound.
Furthermore, high-content screening (HCS) can be utilized to analyze multiple cellular parameters simultaneously. HCS combines automated microscopy with sophisticated image analysis software to provide a comprehensive view of the cellular response to Nα-acetyl-N-methylhistidinamide. This can include measurements of cell morphology, protein localization, and the expression levels of various markers.
A hypothetical example of a cell-based assay to investigate the function of Nα-acetyl-N-methylhistidinamide is presented below:
| Assay Component | Description | Example Measurement |
| Cell Line | A human cell line relevant to the suspected function of the compound (e.g., a neuronal cell line if investigating neuroactivity). | SH-SY5Y neuroblastoma cells |
| Treatment | Cells are treated with varying concentrations of Nα-acetyl-N-methylhistidinamide. | 0 µM, 1 µM, 10 µM, 100 µM |
| Endpoint Assay | A specific cellular process is measured. | Neurite outgrowth, a marker of neuronal differentiation. |
| Detection Method | The endpoint is quantified using a specific technique. | Immunofluorescence staining for β-III tubulin (a neuronal marker) and automated image analysis to measure neurite length. |
In Vitro Recombinant Enzyme Activity Assays
To identify and characterize the enzymes that synthesize or degrade Nα-acetyl-N-methylhistidinamide, in vitro enzyme activity assays are crucial. These assays involve purifying a candidate enzyme and incubating it with the necessary substrates to measure the formation of the product.
A common method for measuring acetyltransferase activity is the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) assay. researchgate.netnih.gov This colorimetric assay detects the release of Coenzyme A (CoA), a byproduct of the acetylation reaction where an acetyl group is transferred from acetyl-CoA to a substrate. researchgate.netnih.gov The free thiol group of the released CoA reacts with DTNB to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. researchgate.net
The general steps for such an assay are:
Incubate the recombinant enzyme with N-methylhistidinamide and acetyl-CoA.
Stop the reaction and add DTNB.
Measure the absorbance at 412 nm to quantify the amount of CoA produced, which is stoichiometric to the amount of Nα-acetyl-N-methylhistidinamide formed. researchgate.net
This method allows for the determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's efficiency and substrate affinity. researchgate.net
| Parameter | Description |
| Enzyme | Purified recombinant enzyme suspected of acetylating N-methylhistidinamide. |
| Substrates | N-methylhistidinamide and Acetyl-Coenzyme A. |
| Detection Reagent | 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). |
| Measurement | Spectrophotometric reading of absorbance at 412 nm. |
Isotopic Tracing and Advanced Metabolomics Approaches
Isotopic tracing, combined with mass spectrometry-based metabolomics, is a powerful technique to track the metabolic fate of Nα-acetyl-N-methylhistidinamide and its precursors within a biological system. bitesizebio.commdpi.com This approach involves feeding cells or organisms with substrates labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). mdpi.com
For instance, by providing cells with ¹³C-labeled histidine or a ¹³C-labeled acetyl group donor like glucose, researchers can trace the incorporation of these labeled atoms into Nα-acetyl-N-methylhistidinamide. mdpi.comnih.gov This allows for the elucidation of its biosynthetic pathways and the identification of its downstream metabolites. Untargeted metabolomics can then be used to globally analyze all detectable metabolites in a sample, providing a snapshot of the metabolic state of the cell and how it is altered by Nα-acetyl-N-methylhistidinamide. nih.govfrontiersin.org
Advanced analytical platforms, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), enable the separation and detection of a wide range of metabolites, including their different isotopic forms (isotopologues). frontiersin.org This provides a dynamic view of metabolic fluxes and pathway activities. bitesizebio.com
| Technique | Application in Nα-Acetyl-N-methylhistidinamide Research |
| Stable Isotope Labeling | Using ¹³C-histidine or ¹⁵N-histidine to trace the origin of the histidine backbone. |
| Mass Spectrometry | Detecting and quantifying the different isotopologues of Nα-acetyl-N-methylhistidinamide and related metabolites. |
| Metabolomic Profiling | Identifying changes in the cellular metabolome in response to altered levels of Nα-acetyl-N-methylhistidinamide. |
Targeted Gene Editing and Gene Silencing Techniques for Pathway Dissection
To definitively identify the genes and enzymes responsible for the metabolism of Nα-acetyl-N-methylhistidinamide, researchers can employ targeted gene editing and gene silencing techniques.
CRISPR-Cas9 , a powerful gene-editing tool, can be used to create specific knockout mutations in candidate genes suspected of being involved in the compound's synthesis or degradation. youtube.com By observing whether the knockout of a particular gene leads to an accumulation or depletion of Nα-acetyl-N-methylhistidinamide, its role in the metabolic pathway can be confirmed.
RNA interference (RNAi) is another technique used to silence gene expression. youtube.comsilence-therapeutics.com Small interfering RNAs (siRNAs) can be designed to specifically target and degrade the messenger RNA (mRNA) of a particular gene, thereby preventing its translation into a functional protein. youtube.comsilence-therapeutics.com This gene "knockdown" can be used to study the effect of reduced enzyme levels on the metabolism of Nα-acetyl-N-methylhistidinamide. silence-therapeutics.com A newer strategy, termed i-Silence, utilizes an adenine (B156593) base editor (ABE) system to introduce a mutation in the start codon of a target gene, effectively silencing it. nih.gov
| Technique | Mechanism | Application to Nα-Acetyl-N-methylhistidinamide |
| CRISPR-Cas9 | Creates a double-strand break in the DNA, leading to a frameshift mutation and gene knockout. youtube.com | To permanently disable a gene encoding a putative acetyltransferase and measure the impact on Nα-acetyl-N-methylhistidinamide levels. |
| RNAi | Uses siRNAs to target and degrade specific mRNA molecules, reducing protein expression. youtube.com | To temporarily reduce the expression of a candidate enzyme and observe the resulting changes in Nα-acetyl-N-methylhistidinamide concentration. |
| i-Silence (ABE-mediated) | Mutates the start codon (ATG to GTG or ACG) to prevent translation. nih.gov | To achieve efficient and precise gene silencing of a target enzyme for pathway analysis. nih.gov |
Proteomic Approaches for Identifying Nalpha-Acetyl-N-methylhistidinamide Interacting Proteins and Modified Targets
Proteomic techniques are employed to identify proteins that interact with Nα-acetyl-N-methylhistidinamide or are post-translationally modified in response to its presence. nih.gov
Affinity purification-mass spectrometry (AP-MS) is a common method to find protein-protein interactions. frontiersin.org In the context of Nα-acetyl-N-methylhistidinamide, a "bait" protein, such as the enzyme that synthesizes it, can be used to pull down its interacting partners from a cell lysate. These interacting proteins are then identified by mass spectrometry. nih.gov
Proximity labeling (PL) , such as BioID, is another powerful technique. creative-proteomics.com Here, the bait protein is fused to an enzyme that biotinylates nearby proteins. creative-proteomics.com These biotinylated proteins can then be purified and identified, revealing transient and weak interactions that might be missed by AP-MS. nih.govcreative-proteomics.com
Cross-linking mass spectrometry (XL-MS) can be used to stabilize protein interactions within the cellular environment before analysis. nih.govembopress.org A chemical cross-linker is used to covalently link interacting proteins, which are then identified by mass spectrometry. frontiersin.orgembopress.org This provides information about the topology of protein complexes. embopress.org
Furthermore, quantitative proteomics can be used to compare the proteomes of cells under different conditions (e.g., with and without Nα-acetyl-N-methylhistidinamide treatment) to identify changes in protein expression or post-translational modifications, such as acetylation, that may be regulated by this compound. nih.gov
| Proteomic Method | Principle | Information Gained |
| Affinity Purification-Mass Spectrometry (AP-MS) | A bait protein is used to purify its binding partners, which are then identified by MS. frontiersin.orgnih.gov | Stable protein-protein interactions. |
| Proximity Labeling (e.g., BioID) | A bait protein fused to a labeling enzyme biotinylates nearby proteins for subsequent purification and identification. creative-proteomics.com | Transient and proximal protein interactions within the native cellular context. nih.govcreative-proteomics.com |
| Cross-Linking Mass Spectrometry (XL-MS) | Chemical cross-linkers are used to covalently link interacting proteins before MS analysis. frontiersin.orgembopress.org | Spatial arrangement and topology of protein complexes. embopress.org |
| Quantitative Proteomics | Compares protein abundance and modifications between different experimental conditions. nih.gov | Changes in the proteome and acetylome in response to Nα-acetyl-N-methylhistidinamide. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
